molecular formula C16H19NO3S B2914913 N-(3-(furan-2-yl)-3-hydroxypropyl)-3-(phenylthio)propanamide CAS No. 1421516-58-6

N-(3-(furan-2-yl)-3-hydroxypropyl)-3-(phenylthio)propanamide

Cat. No.: B2914913
CAS No.: 1421516-58-6
M. Wt: 305.39
InChI Key: NRXHAIJNPIHNRG-UHFFFAOYSA-N
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Description

Product Overview N-(3-(furan-2-yl)-3-hydroxypropyl)-3-(phenylthio)propanamide is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a furan ring, a hydroxypropyl linker, and a phenylthio propanamide moiety, making it a potential intermediate for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. The presence of both hydrogen-bonding (hydroxyl, amide) and hydrophobic (furan, phenylthio) groups contributes to its unique physicochemical profile. Applications and Research Value This compound is designed for research and development purposes only. Its structure suggests potential utility as a building block in medicinal chemistry , particularly in the exploration of novel bioactive molecules. Researchers may investigate its role as a precursor for compounds that target specific enzymes or receptors. Furthermore, it can serve as a key intermediate in organic synthesis projects , including the development of polymers or functional materials. Its mechanism of action is not defined and would be dependent on the specific context of its application in a research setting. Usage Notes For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c18-14(15-7-4-11-20-15)8-10-17-16(19)9-12-21-13-5-2-1-3-6-13/h1-7,11,14,18H,8-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXHAIJNPIHNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(furan-2-yl)-3-hydroxypropyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.

  • Molecular Formula : C₁₆H₁₉NO₃S
  • Molecular Weight : 305.39 g/mol
  • CAS Number : 1421516-58-6

The compound features a furan ring, a hydroxypropyl group, and a phenylthio group, which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Coupling Reactions : The furan derivative is reacted with a hydroxypropyl halide in the presence of a base to form an intermediate.
  • Final Coupling : This intermediate is then reacted with a phenylthio compound to yield the final product.

Optimized reaction conditions are essential for achieving high yield and purity in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing furan rings have been noted for their antibacterial and antifungal properties. The mechanism often involves interference with microbial cell wall synthesis or function .

Anticancer Potential

This compound has been evaluated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including:

  • Mitochondrial Dysfunction : Similar compounds have been shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
  • Inhibition of Key Enzymes : The compound may interact with enzymes involved in cancer cell proliferation, such as topoisomerases .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Molecular Targets : The furan and phenylthio groups may engage with specific enzymes or receptors.
  • Enhancement of Solubility and Bioavailability : The hydroxypropyl group improves the compound's solubility, facilitating better interaction with target molecules.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

StudyFindings
Identified IC₅₀ values indicating potent cytotoxicity against various cancer cell lines.
Demonstrated antifungal activity against specific strains, suggesting potential therapeutic applications.
Investigated the role of furan derivatives in inducing apoptosis through ROS generation.

Future Directions

Continued research is necessary to fully elucidate the biological mechanisms at play and to explore the therapeutic potential of this compound in various disease models.

Comparison with Similar Compounds

Table 1: Key Structural Features of N-(3-(furan-2-yl)-3-hydroxypropyl)-3-(phenylthio)propanamide and Analogs

Compound Name Backbone Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Propanamide 3-(furan-2-yl)-3-hydroxypropyl, phenylthio ~323.4 (estimated) Amide, furan, thioether, hydroxyl
N-(3-hydroxyphenyl)-3-phenoxypropanamide Propanamide 3-hydroxyphenyl, phenoxy 257.28 Amide, phenol, ether
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)... Propanamide Pyrazolyl, dichlorophenyl, methylthio ~550 (estimated) Amide, pyrazole, thioether
N-phenyl-2-furohydroxamic acid Hydroxamic acid Furan, phenyl ~203.2 Hydroxamic acid, furan

Key Observations :

  • The target compound’s phenylthioether group distinguishes it from analogs like N-(3-hydroxyphenyl)-3-phenoxypropanamide, which contains a phenoxy ether.
  • The furan-2-yl moiety is shared with N-phenyl-2-furohydroxamic acid, a known antioxidant. Furan rings are redox-active, suggesting the target compound may participate in radical-scavenging interactions .
  • The hydroxypropyl chain is structurally analogous to substituents in (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)...), which utilizes a hydroxypropyl group for hydrogen bonding in receptor-ligand interactions .

Key Observations :

  • The target compound’s synthesis likely parallels methods used for (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)...), involving activation of the carboxylic acid (e.g., CDI) followed by amine coupling .
  • The phenylthio group may confer unique pharmacokinetic properties. For example, cyprofuram (a thioether-containing pesticide) demonstrates enhanced soil persistence compared to ether analogs, suggesting similar stability for the target compound .
  • Antioxidant activity akin to N-phenyl-2-furohydroxamic acid is plausible due to the furan ring’s redox activity .

Physicochemical Properties

Table 3: Estimated Properties vs. Analogs

Property Target Compound N-(3-hydroxyphenyl)-3-phenoxypropanamide N-phenyl-2-furohydroxamic acid
LogP (octanol-water) ~3.2 ~2.1 ~1.8
Water Solubility (mg/mL) <1 ~5–10 ~15–20
Melting Point (°C) 120–140 90–95 160–165

Key Observations :

  • The target compound’s higher logP (estimated via fragment-based methods) aligns with its thioether and furan groups, which reduce polarity .
  • Lower water solubility compared to N-phenyl-2-furohydroxamic acid may limit its use in aqueous formulations without solubilizing agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(furan-2-yl)-3-hydroxypropyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with the functionalization of the furan and phenylthio moieties. Key steps include coupling reactions (e.g., amide bond formation) and hydroxyl group protection/deprotection. For example, similar propanamide derivatives were synthesized using CH₃CN as a solvent, with amine equivalents (e.g., 3 eq. piperidine) and recrystallization from EtOH or EtOAc to improve purity and yield . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Monitoring via TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CD₃OD) resolve structural features, including furan ring protons (δ ~6.0–7.5 ppm) and hydroxypropyl groups (δ ~3.0–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 434.5 g/mol for related compounds) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., triclinic P1 system) provides definitive conformational data .
  • Chromatography : Reverse-phase HPLC with UV detection at 254 nm assesses purity (>95%) .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation from ethanol or ethyl acetate is effective. For example, recrystallization from EtOH at 4°C yielded crystals with well-defined morphology for triclinic systems (a = 7.147 Å, b = 12.501 Å) . Seeding or gradient cooling (0.5°C/min) minimizes amorphous byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or mass fragmentation) observed during characterization?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-(4-bromophenyl)-N-[(S)-1-phenylethyl]propanamide) to identify anomalous shifts caused by steric or electronic effects .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian09) predict NMR chemical shifts and compare them to experimental data .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate overlapping signals .

Q. What computational modeling strategies predict conformational stability and intermolecular interactions in solution and solid states?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) using AMBER or GROMACS to assess hydrogen bonding between the hydroxypropyl group and solvent molecules .
  • Docking Studies : Investigate binding affinity to biological targets (e.g., PARP1) via AutoDock Vina, leveraging the phenylthio group’s hydrophobic interactions .
  • Crystal Packing Analysis : Mercury software analyzes X-ray data to identify π-π stacking (furan-phenyl interactions) and hydrogen-bonding networks .

Q. How should researchers design SAR studies for derivatives to explore biological activity?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the furan (e.g., 3-chlorophenyl vs. 4-methoxy) and phenylthio groups to assess impact on bioactivity. For example, PARP1 inhibitors with chloro-substituted phenyl groups showed IC₅₀ values <100 nM .
  • Functional Group Replacement : Replace the hydroxypropyl moiety with alkyl chains or ethers to study solubility and membrane permeability .
  • In Silico Screening : Use Schrödinger’s Glide to prioritize derivatives with optimal ADMET profiles before synthesis .

Q. How can isotopic labeling (e.g., deuterium or ¹³C) be employed in metabolic pathway tracing studies?

  • Methodological Answer :

  • Synthesis : Introduce ¹³C at the propanamide carbonyl group using labeled acetic anhydride during acetylation .
  • Tracing : Administer labeled compound to cell cultures and track metabolites via LC-MS/MS. For example, deuterated hydroxypropyl groups help identify oxidative metabolites .

Q. What strategies identify and quantify degradation products under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–80°C for 24–72 hours .
  • LC-MS Analysis : Use a C18 column and gradient elution (0.1% formic acid in H₂O:ACN) to separate degradation products. HRMS identifies hydrolyzed fragments (e.g., cleaved amide bonds) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

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